2-{[1-(3-chloropyridin-4-yl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one
Description
This compound is a cyclopenta[c]pyridazinone derivative featuring a substituted azetidine ring linked via a methyl group to the bicyclic core.
Properties
IUPAC Name |
2-[[1-(3-chloropyridin-4-yl)azetidin-3-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O/c17-13-7-18-5-4-15(13)20-8-11(9-20)10-21-16(22)6-12-2-1-3-14(12)19-21/h4-7,11H,1-3,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTKCMBUAARDQAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=O)N(N=C2C1)CC3CN(C3)C4=C(C=NC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3-chloropyridin-4-yl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Chloropyridine Moiety: This step involves the chlorination of pyridine to obtain 3-chloropyridine.
Synthesis of the Azetidine Ring: The azetidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Coupling Reaction: The chloropyridine and azetidine intermediates are coupled together using a suitable linker, often through a nucleophilic substitution reaction.
Formation of the Cyclopentapyridazinone Core: The final step involves the cyclization of the coupled intermediate to form the cyclopentapyridazinone core under specific reaction conditions, such as heating in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput synthesis techniques, advanced purification methods, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(3-chloropyridin-4-yl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloropyridine moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.
Scientific Research Applications
2-{[1-(3-chloropyridin-4-yl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{[1-(3-chloropyridin-4-yl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs:
6,7-Dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one (Parent Compound)
- Molecular Formula : C₇H₈N₂O
- Molecular Weight : 136.15 g/mol
- Features : Lacks substituents on the bicyclic core, making it the simplest analog. Its unmodified structure serves as a baseline for evaluating the impact of added functional groups .
2-{[1-(2-Methylbenzoyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one (BK80300)
- Molecular Formula : C₂₁H₂₅N₃O₂
- Molecular Weight : 351.44 g/mol
- Features : Substitutes the azetidine group with a 2-methylbenzoyl-piperidine moiety. The bulkier piperidine ring and benzoyl group may enhance lipophilicity compared to the target compound .
5-Chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones (e.g., Compounds 3a–3h from ) General Formula: C₁₁H₈ClN₂O (varies with substituents) Features: Monocyclic pyridazinones with aryl/alkyl substituents. These analogs highlight the role of halogenation (e.g., chlorine) and aromatic rings in modulating reactivity and binding .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP (Predicted) | Biological Activity (Hypothesized) |
|---|---|---|---|---|---|
| 2-{[1-(3-Chloropyridin-4-yl)azetidin-3-yl]methyl}-cyclopenta[c]pyridazin-3-one (Target) | ~C₁₇H₁₇ClN₄O | ~340–350 | Azetidine-methyl, 3-chloropyridine | ~2.5–3.0 | Potential kinase inhibition or GPCR modulation |
| 6,7-Dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one | C₇H₈N₂O | 136.15 | None | ~0.5–1.0 | Limited activity (scaffold for derivatization) |
| BK80300 | C₂₁H₂₅N₃O₂ | 351.44 | Piperidine-methyl, 2-methylbenzoyl | ~3.5–4.0 | Enhanced CNS penetration due to lipophilicity |
| 5-Chloro-6-phenylpyridazin-3(2H)-one derivatives (e.g., 3a–3h) | C₁₁H₈ClN₂O | ~219–250 | Chlorine, phenyl, alkyl/aryl groups | ~1.5–2.5 | Anticancer or anti-inflammatory activity |
Key Findings:
Impact of Substituents: The azetidine-methyl group in the target compound introduces conformational rigidity compared to BK80300’s flexible piperidine .
Synthetic Accessibility :
- The parent compound (C₇H₈N₂O) is synthetically straightforward, while the target compound requires multi-step functionalization (e.g., azetidine coupling and chloropyridine introduction) .
Physicochemical Properties :
- BK80300’s higher molecular weight and benzoyl group likely increase lipophilicity (LogP ~3.5–4.0), favoring membrane permeability. The target compound’s LogP (~2.5–3.0) balances solubility and bioavailability .
Biological Activity
The compound 2-{[1-(3-chloropyridin-4-yl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Structural Characteristics
This compound features a unique structural arrangement that combines a chloropyridine moiety , an azetidine ring , and a cyclopentapyridazinone core . The molecular formula is , with a molecular weight of approximately 316.78 g/mol. The presence of these diverse functional groups suggests potential interactions with various biological targets.
The biological activity of this compound is hypothesized to arise from its ability to bind to specific enzymes or receptors within cellular pathways. The exact molecular targets remain under investigation; however, preliminary studies indicate interactions that may modulate enzymatic activity and influence signal transduction pathways.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives have shown significant activity against Mycobacterium tuberculosis, with IC90 values ranging from 3.73 to 4.00 μM in some studies . This suggests a promising avenue for developing anti-tubercular agents.
Anticancer Activity
The compound's structural features are also linked to anticancer potential. Preliminary studies have evaluated its efficacy against various cancer cell lines. For example, some derivatives exhibited notable cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines . The mechanism appears to involve apoptosis induction and cell cycle arrest.
Case Studies and Experimental Data
Several studies have been conducted to evaluate the biological activities of related compounds:
- Antitubercular Screening : In a study aimed at discovering new anti-tubercular agents, several compounds were synthesized and tested against Mycobacterium tuberculosis. The most active compounds demonstrated IC50 values between 1.35 and 2.18 μM .
- Cytotoxicity Assays : Compounds derived from similar structures were tested for cytotoxic effects on human embryonic kidney cells (HEK-293). Results indicated low toxicity levels, highlighting their potential as safe therapeutic candidates .
- In Vivo Studies : Some analogs have undergone in vivo testing for analgesic and anti-inflammatory activities, revealing significant effects that warrant further exploration in clinical settings .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
